Introduction: The Isoquinoline-1,3-dione Scaffold as a Privileged Core in Modern Drug Discovery
Introduction: The Isoquinoline-1,3-dione Scaffold as a Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
The isoquinoline structural motif is a cornerstone in medicinal chemistry, found extensively in bioactive alkaloids and therapeutically significant synthetic compounds.[1][2][3] This nitrogen-containing heterocyclic system serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby offering a rich foundation for the development of novel therapeutic agents.[1] Derivatives of isoquinoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]
Within this broad class, the isoquinoline-1,3(2H,4H)-dione core has emerged as a particularly compelling scaffold.[4][5] Its unique electronic and steric features allow for diverse chemical modifications, enabling the fine-tuning of biological activity. This guide focuses on a specific derivative, 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione , a molecule that combines the robust isoquinoline-1,3-dione core with strategic substitutions designed to enhance its pharmacological profile. As a Senior Application Scientist, this document serves to provide a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its significant potential as a modulator of key biological pathways relevant to human disease.
Chapter 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for any research or development endeavor. This chapter delineates the structural, physical, and spectroscopic properties of 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione.
Chemical Structure
The molecule consists of a bicyclic isoquinoline-1,3-dione system. A key feature is the gem-dimethyl group at the C4 position, which introduces significant steric bulk and can influence both the molecule's conformation and its metabolic stability. The nitrogen atom of the dione ring is substituted with a 4-methylphenyl (p-tolyl) group, a modification critical for modulating its interaction with biological targets.

Nomenclature and Identifiers
Proper identification is crucial for database searches and regulatory documentation. The key identifiers for the core scaffold are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4,4-dimethylisoquinoline-1,3-dione | [6] |
| Synonyms | 4,4-dimethylhomophthalimide | [6] |
| CAS Number | 5488-36-8 | [6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [6] |
| Molecular Weight | 189.21 g/mol | [6] |
| Canonical SMILES | CC1(C2=CC=CC=C2C(=O)NC1=O)C | [6] |
Note: The table refers to the core scaffold, 4,4-dimethylisoquinoline-1,3(2H,4H)-dione. Identifiers for the N-substituted title compound are based on this core.
Physicochemical Properties (Predicted and Analog-Derived)
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The data below are based on the parent compound and closely related analogs.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow solid/oil | Based on similar synthesized derivatives.[7][8] |
| Solubility | Soluble in organic solvents like DCM, CDCl₃, EtOAc; sparingly soluble in water. | Isoquinoline itself is soluble in many organic solvents and sparingly so in water.[2][9] |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | > 243°C (for parent isoquinoline) | [2][9] |
Spectroscopic Analysis (Predicted)
Spectroscopic data provides definitive structural confirmation. While specific spectra for the title compound are not publicly available, a predictive analysis based on its structure and data from analogs provides a reliable characterization fingerprint.[7][8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.2-8.3 ppm (dd, 1H): Aromatic proton on the isoquinoline ring adjacent to the carbonyl group (C8-H).
-
δ 7.2-7.7 ppm (m, 7H): Overlapping multiplets corresponding to the remaining three aromatic protons of the isoquinoline ring and the four aromatic protons of the p-tolyl group.
-
δ 2.4 ppm (s, 3H): Methyl protons of the p-tolyl group.
-
δ 1.7 ppm (s, 6H): Protons of the two methyl groups at the C4 position.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~177, ~164 ppm: Carbonyl carbons (C1 and C3).
-
δ ~123-150 ppm: Aromatic carbons of both the isoquinoline and p-tolyl rings.
-
δ ~43 ppm: Quaternary carbon at the C4 position.
-
δ ~29 ppm: Methyl carbons at the C4 position.
-
δ ~21 ppm: Methyl carbon of the p-tolyl group.
-
-
Infrared (IR):
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~1710, ~1665 cm⁻¹: Strong characteristic absorptions from the two carbonyl (C=O) stretching vibrations of the dione.
-
~2930-2970 cm⁻¹: C-H stretching from the methyl groups.
-
~1600 cm⁻¹: C=C stretching from the aromatic rings.
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Chapter 2: Synthesis and Mechanistic Insights
The construction of 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione is a multi-step process that relies on established and robust organic chemistry reactions. The chosen pathway must be efficient and amenable to scale-up for potential downstream applications.
Retrosynthetic Analysis
The synthesis logically proceeds by first constructing the core 4,4-dimethylisoquinoline-1,3(2H,4H)-dione scaffold. The final step involves the N-arylation of this intermediate with a suitable p-tolyl source. This approach allows for modularity, as different aryl groups can be introduced in the final step to generate a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of the Core Scaffold
The synthesis of the 4,4-dimethylisoquinoline-1,3(2H,4H)-dione intermediate is a critical first stage. Various methods have been developed for this class of compounds, often involving radical cascade reactions or palladium-catalyzed processes.[4][10][11][12]
Protocol: Radical Cascade Cyclization [11][13] This modern approach offers mild reaction conditions and avoids the use of heavy metal catalysts.
-
Preparation of Precursor: Synthesize the starting material, N-methacryloyl benzamide, through standard amidation of benzoyl chloride with methacrylamide.
-
Reaction Setup: To a solution of N-methacryloyl benzamide (1.0 equiv) in a suitable solvent, add a radical initiator and any necessary co-reagents.
-
Cyclization: Heat the reaction mixture under an inert atmosphere to initiate the radical cascade, which proceeds via an intramolecular cyclization onto the benzene ring.
-
Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the 4,4-dimethylisoquinoline-1,3(2H,4H)-dione scaffold.
Experimental Protocol: N-Arylation
The final step introduces the p-tolyl group onto the nitrogen atom. Palladium-catalyzed cross-coupling reactions are highly effective for this transformation.[10]
Protocol: Palladium-Catalyzed N-Arylation [10]
-
Reaction Setup: In a reaction vessel, combine 4,4-dimethylisoquinoline-1,3(2H,4H)-dione (1.0 equiv), 4-iodotoluene (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) in an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione.
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of the title compound.
Chapter 3: Biological Activity and Therapeutic Potential
The true value of a novel chemical entity is defined by its biological activity. Research into derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione has revealed a promising profile as a modulator of targets involved in cardiovascular disease.[7][14]
Primary Pharmacological Target: α₂B-Adrenergic Receptors
Studies on a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione have identified them as potent antagonists of the α₂B-adrenergic receptor (α₂B-AR).[7][14] While the title compound itself has not been explicitly detailed in these studies, its structural similarity to the core of these active molecules strongly suggests it belongs to the same class of pharmacological agents. Antagonism of α₂B-ARs is an emerging and highly promising strategy for developing novel antiplatelet therapies.[15] This is particularly relevant for patients who are resistant to current standard-of-care treatments like aspirin and clopidogrel.[14]
Mechanism of Action: Antiplatelet Aggregation
Platelets play a central role in hemostasis and thrombosis. Adrenaline can potentiate platelet aggregation induced by other agonists like ADP and collagen, primarily through its action on α₂-adrenergic receptors on the platelet surface. By selectively blocking the α₂B-AR subtype, compounds like 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione can inhibit this potentiation effect. This leads to a reduction in overall platelet aggregation and thrombus formation, which is the underlying cause of ischemic events such as heart attack and stroke.[14]
Signaling Pathway Diagram
The diagram below outlines the simplified signaling cascade initiated by adrenaline at the platelet α₂B-AR and the point of intervention for an antagonist.
Secondary/Potential Target: Cyclin-Dependent Kinase 4 (CDK4)
Beyond antiplatelet activity, the broader class of isoquinoline-1,3(2H,4H)-diones has been investigated for other therapeutic applications. Notably, certain derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4).[16] CDK4 is a critical regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[16] While the title compound has not been specifically tested for CDK4 inhibition, its core structure aligns with that of known inhibitors, suggesting this as a valuable avenue for future investigation.
Chapter 4: Future Directions and Conclusion
4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione stands as a compound of significant interest, built upon a scaffold with proven biological relevance. Its structural features suggest a strong potential as a novel antiplatelet agent through the antagonism of α₂B-adrenergic receptors, offering a new therapeutic strategy for cardiovascular diseases.
Future research should focus on:
-
Definitive Biological Profiling: Direct experimental validation of the compound's binding affinity and functional antagonism at α₂B-ARs is essential.
-
Pharmacokinetic Studies: In vitro and in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies are required to assess its drug-like properties.
-
SAR Expansion: The synthesis and testing of a focused library of analogs, by modifying the N-aryl substituent and the core isoquinoline ring, could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Exploration of Anticancer Activity: Given the precedent for this scaffold, screening against a panel of cancer cell lines and kinases, particularly CDK4, could uncover additional therapeutic applications.[16]
References
-
Karczmarzyk, Z., Wysocki, W., & Kandefer-Szerszeń, M. (2018). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 746–756. [Link][7][14][15]
-
PubChem. (n.d.). 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione. National Center for Biotechnology Information. Retrieved from [Link][6]
-
Li, X., et al. (2020). Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1. Beilstein Journal of Organic Chemistry, 16, 2356-2363. [Link][8]
-
Yang, Y., et al. (2018). Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones. The Journal of Organic Chemistry, 83(6), 3348–3353. [Link][10][12]
-
Wang, L., et al. (2018). Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes. Organic & Biomolecular Chemistry, 16(39), 7175-7179. [Link][11][17]
-
Chen, J., et al. (2021). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 19(4), 747-764. [Link][4]
-
Stankova, K., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 4760. [Link][1]
-
Lian, W., et al. (2026). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry, Issue 2. [Link][5]
-
Rana, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 35. [Link][13]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link][2]
-
Arote, R. B. (n.d.). Preparation and Properties of Isoquinoline. L. B. S. College, Dharmabad. [Link][9]
-
Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(11), 2235-2274. [Link][3]
-
Honda, T., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Bioorganic & Medicinal Chemistry Letters, 18(12), 3589-3592. [Link][16]
-
Goti, G., et al. (2021). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry, 86(21), 15097–15107. [Link][18]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | C11H11NO2 | CID 338030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. uop.edu.pk [uop.edu.pk]
- 10. Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones [organic-chemistry.org]
- 11. Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 3,4-Isoquinoline-1,3(2H,4H)-dione synthesis [organic-chemistry.org]
- 13. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]



